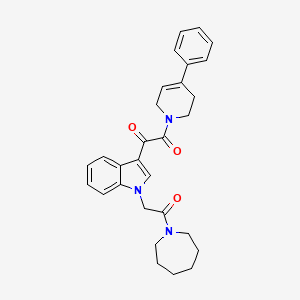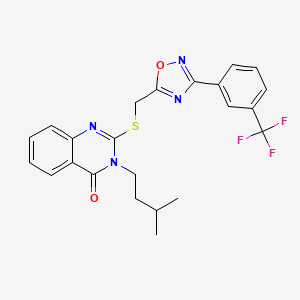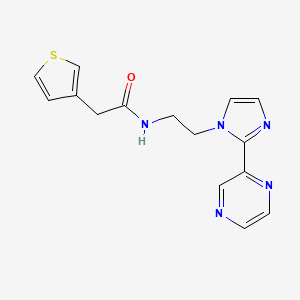![molecular formula C8H4BrF3O B2400776 3-[(Trifluorvinyl)oxy]brombenzol CAS No. 260262-38-2](/img/structure/B2400776.png)
3-[(Trifluorvinyl)oxy]brombenzol
Übersicht
Beschreibung
3-[(Trifluorovinyl)oxy]bromobenzene is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.018 g/mol.
Wissenschaftliche Forschungsanwendungen
3-[(Trifluorovinyl)oxy]bromobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
Mode of Action
The exact mode of action of 3-[(Trifluorovinyl)oxy]bromobenzene It’s possible that it may interact with its targets through a nucleophilic substitution mechanism . In such a mechanism, a nucleophile would attack the carbon atom at the benzylic position, leading to the substitution of the halogen .
Biochemical Pathways
The biochemical pathways affected by 3-[(Trifluorovinyl)oxy]bromobenzene This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Trifluorovinyl)oxy]bromobenzene typically involves the reaction of bromobenzene derivatives with trifluorovinyl ethers. One common method includes the use of Grignard reagents, where 4-[trifluorovinyl(oxy)]bromobenzene reacts with magnesium to form the Grignard reagent . This reaction is carried out under controlled temperatures, usually below -20°C, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 3-[(Trifluorovinyl)oxy]bromobenzene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Trifluorovinyl)oxy]bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Grignard Reagents: Used for forming carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluorovinyl group.
4-Bromo-2-(trifluoromethyl)phenol: Contains a trifluoromethyl group and a hydroxyl group on the benzene ring.
Uniqueness: 3-[(Trifluorovinyl)oxy]bromobenzene is unique due to the presence of the trifluorovinyl group, which imparts distinct chemical properties, such as increased electron-withdrawing capability and reactivity. This makes it a valuable compound in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-bromo-3-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-5-2-1-3-6(4-5)13-8(12)7(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYMPCRKNAEUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2400693.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2400694.png)

![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2400696.png)
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)



![1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2400708.png)
![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)
![2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone](/img/structure/B2400711.png)
![4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2400712.png)

![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)
